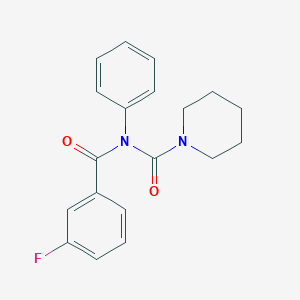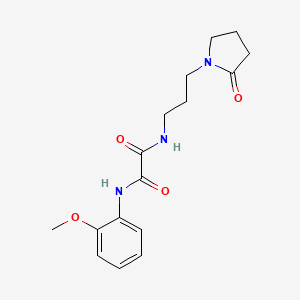
N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine is a synthetic organic compound characterized by the presence of a glycine moiety substituted with a methylsulfonyl group and a 2,4,5-trichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as glycine, methylsulfonyl chloride, and 2,4,5-trichlorophenylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorines on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(methylsulfonyl)-N-phenylglycine
- N-(methylsulfonyl)-N-(2,4-dichlorophenyl)glycine
- N-(methylsulfonyl)-N-(2,5-dichlorophenyl)glycine
Uniqueness
N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycine is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms in the 2,4,5-positions can lead to distinct interactions with other molecules compared to similar compounds with different substitution patterns.
Propiedades
IUPAC Name |
2-(2,4,5-trichloro-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO4S/c1-18(16,17)13(4-9(14)15)8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIOOZSTDLVUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea](/img/structure/B2775328.png)
![6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775329.png)

![4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2775333.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2775334.png)

![1-[2-Methyl-6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2775336.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B2775341.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2775343.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2775345.png)


![N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2775350.png)
